Ethyl 2-{4-[4-(4-chlorophenyl)-2-pyrimidinyl]phenoxy}acetate
Description
Ethyl 2-{4-[4-(4-chlorophenyl)-2-pyrimidinyl]phenoxy}acetate is a pyrimidine derivative characterized by a 4-chlorophenyl group at the 4-position of the pyrimidine ring and a phenoxyacetate ester moiety. This compound shares structural similarities with pharmacologically active pyrimidine-based molecules, which are often explored for anticancer, antiviral, or pesticidal activities .
Properties
IUPAC Name |
ethyl 2-[4-[4-(4-chlorophenyl)pyrimidin-2-yl]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-2-25-19(24)13-26-17-9-5-15(6-10-17)20-22-12-11-18(23-20)14-3-7-16(21)8-4-14/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZHMRXLUKAICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801183752 | |
| Record name | Ethyl 2-[4-[4-(4-chlorophenyl)-2-pyrimidinyl]phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801183752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477856-69-2 | |
| Record name | Ethyl 2-[4-[4-(4-chlorophenyl)-2-pyrimidinyl]phenoxy]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477856-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[4-[4-(4-chlorophenyl)-2-pyrimidinyl]phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801183752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{4-[4-(4-chlorophenyl)-2-pyrimidinyl]phenoxy}acetate typically involves the reaction of 4-chlorophenylpyrimidine with phenoxyacetic acid in the presence of a suitable esterification agent. One common method involves the use of ethyl chloroacetate and anhydrous potassium carbonate to achieve the phenoxy ester . The reaction is carried out in a solvent such as dichloromethane under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{4-[4-(4-chlorophenyl)-2-pyrimidinyl]phenoxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can convert the pyrimidinyl group to its corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Phenoxy acids.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxyacetates.
Scientific Research Applications
Ethyl 2-{4-[4-(4-chlorophenyl)-2-pyrimidinyl]phenoxy}acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-{4-[4-(4-chlorophenyl)-2-pyrimidinyl]phenoxy}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s activity and physicochemical properties are influenced by substituents on the pyrimidine ring and the ester moiety. Below is a comparative analysis with key analogs:
Table 1: Key Structural Analogs and Their Properties
Pharmacokinetic and Physicochemical Comparisons
- Lipophilicity: The target compound’s LogP is estimated to be ~5–6, comparable to analogs like Ethyl {[4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl]sulfanyl}acetate (LogP ~5.5) . Chlorophenyl and pyrimidine groups contribute to higher lipophilicity than simpler esters (e.g., Ethyl 2-(4-chlorophenoxy)acetoacetate, LogP ~3.5 ).
- Metabolic Stability: Fluorinated analogs (e.g., difluoromethyl derivatives) exhibit enhanced resistance to oxidative metabolism compared to non-fluorinated compounds .
- Synthetic Accessibility: Thioacetate derivatives (e.g., Ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate) are synthesized under mild conditions, while phenoxyacetate esters may require additional protection/deprotection steps .
Biological Activity
Overview
Ethyl 2-{4-[4-(4-chlorophenyl)-2-pyrimidinyl]phenoxy}acetate is a synthetic compound with the molecular formula C20H17ClN2O3. It features a unique structure that includes a chlorophenyl group, a pyrimidinyl group, and a phenoxyacetate moiety. This compound has gained attention for its potential biological activities, particularly in medicinal chemistry.
- Molecular Weight : 364.81 g/mol
- CAS Number : 477856-69-2
- Synthesis : Typically synthesized through the reaction of 4-chlorophenylpyrimidine with phenoxyacetic acid, often using ethyl chloroacetate and anhydrous potassium carbonate as reagents .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that it may inhibit certain enzymes linked to inflammatory processes, indicating potential anti-inflammatory effects. However, comprehensive studies on its exact molecular targets are still ongoing.
Anti-inflammatory Activity
Research has indicated that compounds similar to this compound may exhibit significant anti-inflammatory properties. For example, related derivatives have shown the capability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.
Anticancer Potential
Early investigations into the anticancer properties of this compound have shown promise. Studies have suggested that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The structural components of the compound could facilitate interactions with cancer-related molecular targets, although further research is necessary to confirm these effects.
Case Study 1: In Vivo Studies
A study conducted on rat models demonstrated that derivatives of this compound exhibited significant reductions in serum cholesterol and triglyceride levels. At a dosage of 0.05%, one derivative reduced cholesterol by approximately 23% and triglycerides by 35% in normal rats, indicating potential hypolipidemic effects .
Case Study 2: Enzyme Inhibition
Another study focused on the compound's ability to inhibit platelet aggregation in vitro. The results indicated that it normalized hyperaggregability in hyperlipidemic plasma, suggesting possible therapeutic applications in cardiovascular diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anti-inflammatory, Anticancer |
| Phenoxyacetic Acid Derivatives | Varies | Anti-inflammatory |
| Chlorophenyl Pyrimidine Derivatives | Varies | Anticancer |
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological properties compared to other phenoxyacetic acid derivatives and chlorophenyl pyrimidine compounds.
Q & A
Q. What are the established synthetic routes for Ethyl 2-{4-[4-(4-chlorophenyl)-2-pyrimidinyl]phenoxy}acetate, and how are key reaction conditions optimized?
The compound is synthesized via nucleophilic substitution or coupling reactions. A common method involves refluxing 4-(4-chlorophenyl)pyrimidine-2-thiol with ethyl chloroacetate in acetone using potassium carbonate as a base (12–24 hours, ~70% yield) . Optimization includes:
- Catalyst selection : K₂CO₃ ensures efficient deprotonation of the thiol group.
- Solvent choice : Polar aprotic solvents (e.g., acetone) enhance reaction kinetics.
- Purity control : Thin-layer chromatography (TLC) monitors reaction progress, followed by aqueous workup to remove unreacted starting materials .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR verifies aromatic proton environments (e.g., pyrimidinyl and chlorophenyl groups) and ester linkages .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₂₀H₁₇ClN₂O₃, expected [M+H]⁺: 381.1004) .
- HPLC : Reverse-phase chromatography assesses purity (>95% required for pharmacological studies) .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations improve reaction design and yield optimization?
Tools like density functional theory (DFT) predict transition states and intermediates, identifying energy barriers in key steps (e.g., thiol-ester coupling). For example:
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values (e.g., antiproliferative assays) may arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. ATP-based viability tests) .
- Metabolic stability : Evaluate cytochrome P450 interactions using liver microsomes to account for metabolic degradation differences .
- Structural analogs : Compare activity of derivatives (e.g., replacing the chlorophenyl group with fluorophenyl) to isolate pharmacophore contributions .
Q. How can the compound’s potential as a kinase inhibitor be systematically evaluated?
- In vitro kinase profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Molecular docking : Simulate binding modes to ATP-binding pockets (e.g., PyMOL, AutoDock) to prioritize targets .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., ester-to-amide modifications) to correlate substituents with inhibitory potency .
Methodological Considerations
Q. What are the best practices for scaling up synthesis while maintaining yield and purity?
- Batch vs. flow chemistry : Continuous flow systems reduce side reactions (e.g., hydrolysis of the ester group) at larger scales .
- Purification : Use flash chromatography with gradients (e.g., hexane/ethyl acetate) to separate byproducts .
Q. How is the compound’s stability under varying storage conditions assessed?
- Forced degradation studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks, monitoring degradation via HPLC .
- Degradation products : Identify via LC-MS (e.g., hydrolysis to acetic acid derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
